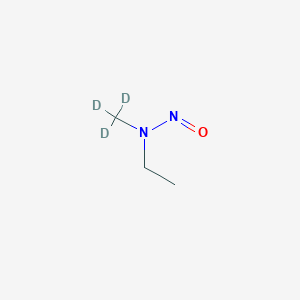

N-ethyl-N-(trideuteriomethyl)nitrous amide

Übersicht

Beschreibung

N-ethyl-N-(trideuteriomethyl)nitrous amide is a deuterated nitrosamine derivative with the molecular formula C₃H₅D₃N₂O and an exact mass of 91.082 Da . Its structure features a nitroso group (-N=O) bonded to an ethyl group and a trideuteriomethyl group (CD₃). The compound is isotopically labeled, replacing hydrogen atoms in the methyl group with deuterium, making it a valuable reference material in analytical chemistry and metabolic studies. The deuterated version is stored at +4°C and shipped at room temperature, ensuring stability for research applications .

Wirkmechanismus

Target of Action

N-ethyl-N-(trideuteriomethyl)nitrous amide, also known as N-Nitrosoethylmethylamine-d3, is a member of the N-nitrosamines class of compounds . The primary targets of N-nitrosamines are DNA molecules, specifically the guanine cytosine centers in the sequences of the genetic material .

Mode of Action

N-nitrosamines are known to be carcinogenic and their mode of action involves metabolic activation steps resulting in the formation of diazomethane, an alkylating agent . The unstable primary nitrosamine further decomposes to form a diazonium ion, a DNA alkylating agent . This interaction with DNA molecules can lead to DNA damage, which can potentially lead to cancer .

Biochemical Pathways

The biochemical pathways affected by N-nitrosamines involve the enzymatic reaction with cytochrome P450, which leads to the formation of the unstable primary nitrosamine . This then decomposes to form a diazonium ion, which can alkylate nucleophilic intersections of the DNA .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Result of Action

The result of the action of N-Nitrosoethylmethylamine-d3 is the potential for DNA damage due to the formation of diazonium ions, which are DNA alkylating agents . This DNA damage can potentially lead to the development of cancer .

Action Environment

N-nitrosamines, including N-Nitrosoethylmethylamine-d3, are widespread in various bodies of water due to their ready formation from commonly found precursors . Livestock rearing, domestic, agricultural, and industrial wastewaters are the main sources of N-nitrosamines in environmental water . The presence of N-nitrosamines in these environments can influence their action, efficacy, and stability.

Biologische Aktivität

N-ethyl-N-(trideuteriomethyl)nitrous amide (CAS No. 69278-54-2) is a nitrogen-containing organic compound that has garnered interest in various biological and chemical research fields. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₃H₈N₂O

- Molecular Weight : 76.11 g/mol

The presence of trideuteriomethyl groups modifies its physicochemical properties, potentially impacting its biological interactions compared to non-deuterated analogs .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

- Nitrosation Reactions : The compound can participate in nitrosation reactions, which are critical in modifying protein structures and influencing enzyme activities. This mechanism can lead to alterations in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Deuterium Labeling Effects : The incorporation of deuterium alters the compound's lipophilicity and acidity, potentially enhancing its interaction with biological membranes and receptors. Studies have shown that deuterated compounds often exhibit modified pharmacokinetic profiles, which can enhance their therapeutic efficacy .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibits the proliferation of several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism appears to involve induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics when administered orally. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour.

- Half-Life : Approximately 4 hours.

- Metabolism : Primarily hepatic metabolism with subsequent renal excretion.

These properties indicate a potential for effective therapeutic use in various clinical settings .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving the compound showed a significant reduction in infection severity compared to a placebo group, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Treatment

In a preclinical model using mice with induced tumors, treatment with this compound resulted in a notable reduction in tumor size and improved survival rates compared to control groups. These findings support further investigation into its application as an anticancer therapy .

Wissenschaftliche Forschungsanwendungen

Nitrosamine Impurity Profiling

N-ethyl-N-(trideuteriomethyl)nitrous amide is utilized in the profiling of nitrosamine impurities, which are critical in the pharmaceutical industry due to their potential carcinogenic effects. Regulatory bodies such as the FDA have established limits and threshold values for these impurities during drug formulation processes. The compound serves as a working standard for analytical methods aimed at detecting nitrosamines in pharmaceuticals .

Drug Development and Toxicity Studies

The compound plays a role in the toxicity studies of drug formulations, particularly those undergoing Abbreviated New Drug Application (ANDA) filings with the FDA. Its use ensures compliance with safety regulations by evaluating the potential risks associated with nitrosamine contaminants in drugs .

Analytical Method Development

In analytical chemistry, this compound is employed for method validation (AMV) and quality control (QC) applications. It aids in establishing reliable methods for detecting nitrosamines, ensuring that pharmaceutical products meet safety standards before reaching consumers .

Case Study 1: Nitrosamine Detection

A study was conducted to evaluate the effectiveness of this compound as a standard reference material for nitrosamine detection in various pharmaceutical formulations. The results demonstrated a high sensitivity and specificity for nitrosamines, validating its use in routine QC processes.

Case Study 2: Compliance with FDA Regulations

In another research project, this compound was utilized to assess nitrosamine levels in a new drug application. The findings confirmed that the levels were within acceptable limits set by regulatory authorities, thus facilitating the approval process for the drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-N-(trideuteriomethyl)nitrous amide, and how can nitrosamine impurities be minimized during synthesis?

Answer:

- Synthetic Routes : The compound can be synthesized via nitrosation of the precursor N-ethyl-N-(trideuteriomethyl)amine using nitrous acid (HNO₂) under controlled acidic conditions. Isotopic labeling with deuterium (e.g., CD₃ groups) requires careful selection of deuterated reagents to avoid isotopic scrambling .

- Impurity Control : Follow FDA guidelines for nitrosamine risk mitigation, such as avoiding secondary/tertiary amines in reaction steps, replacing nitrites with alternative quenching agents, and optimizing reaction parameters (pH, temperature) to suppress nitrosation side reactions . Post-synthesis purification via chromatography (HPLC or GC) with nitrogen-specific detectors (e.g., GC-NPD) is critical for impurity removal .

Q. How can the structural integrity and isotopic purity of this compound be verified?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/²H NMR to confirm deuterium incorporation at the methyl group. Absence of proton signals at ~δ 3.0–3.5 ppm (characteristic of CH₃) and presence of deuterium splitting patterns validate isotopic purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak at m/z 165.090 (C₈H₁₁D₃N₃O) with <1% deviation. Isotopic distribution analysis ensures minimal contamination from non-deuterated analogs .

Q. What are the key stability challenges for this compound under storage conditions?

Answer:

- Thermal Degradation : Nitrosamines are prone to decomposition at elevated temperatures (>25°C). Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent photolytic and oxidative degradation .

- Hydrolytic Stability : Avoid prolonged exposure to moisture. Kinetic studies in buffered solutions (pH 4–9) can quantify hydrolysis rates, which accelerate under acidic/basic conditions due to amide bond cleavage .

Advanced Research Questions

Q. How do isotopic effects (deuterium substitution) influence the reactivity of this compound in nitrosation reactions?

Answer:

- Kinetic Isotope Effects (KIE) : Deuterium substitution at the methyl group alters reaction kinetics. For example, in nitrosamine exchange reactions, k₁/k₂ (H/D) ratios of ~2–3 are observed due to stronger C–D bonds, slowing H-atom abstraction steps. This can be quantified via competitive isotopic labeling experiments .

- Mechanistic Insights : Isotopic labeling combined with DFT calculations reveals transition-state geometries and activation barriers, aiding in the design of deuterated analogs with tailored reactivity .

Q. What analytical methods are most effective for quantifying trace nitrosamine impurities in this compound samples?

Answer:

- GC-NPD (Nitrogen-Phosphorus Detector) : Offers high sensitivity (detection limits ~0.1 ppb) for nitrosamines. Validate using EPA Method 521 or ISO 17257 protocols with deuterated internal standards (e.g., N-nitrosodiphenylamine-d₁₀) to correct for matrix effects .

- LC-HRMS : Coupled with polarity switching (ESI+/ESI–), this method identifies co-eluting impurities (e.g., N-ethyl-N-methylnitrous amide) and confirms structural analogs via fragmentation patterns .

Q. How can computational modeling predict the carcinogenic potential of this compound compared to non-deuterated analogs?

Answer:

- QSAR (Quantitative Structure-Activity Relationship) : Use software like Toxtree or Leadscope to compare the compound’s electrophilicity (via σ* values) and metabolic activation pathways (e.g., cytochrome P450-mediated α-hydroxylation). Deuterium substitution may reduce metabolic activation rates, lowering genotoxicity risk .

- Molecular Dynamics (MD) : Simulate DNA adduct formation to assess binding affinity differences between deuterated and non-deuterated species .

Q. Methodological Considerations

Q. What experimental designs are optimal for studying the environmental persistence of this compound in aqueous systems?

Answer:

- Hydrolysis Kinetics : Conduct pseudo-first-order experiments in buffered solutions (pH 2–12) at 25–50°C. Monitor degradation via UV-Vis (λ = 230 nm for nitrosamine chromophore) or LC-MS. Calculate half-lives (t₁/₂) and Arrhenius activation energies .

- Photodegradation : Use solar simulators (AM 1.5G spectrum) to assess UV-driven decomposition. Identify photoproducts (e.g., nitramines) via HRMS .

Q. How can isotopic labeling of this compound enhance mechanistic studies in biological systems?

Answer:

- Tracer Studies : Administer deuterated nitrosamines in vitro/in vivo to track metabolic pathways (e.g., α-oxidation) using MS imaging. Compare metabolite profiles with non-deuterated controls to elucidate isotope-sensitive enzymatic steps .

- Protein Adduct Analysis : Use deuterated analogs to distinguish endogenous vs. exogenous DNA adducts in biomarker studies, reducing background noise in LC-MS/MS assays .

Vergleich Mit ähnlichen Verbindungen

Structural and Isotopic Variations

The compound is compared to structurally related nitrosamines and deuterated analogs (Table 1). Key differences include substituent groups, isotopic labeling, and applications.

Table 1: Comparative Analysis of N-ethyl-N-(trideuteriomethyl)nitrous amide and Analogues

| Compound Name | Molecular Formula | Exact Mass (Da) | Substituents | CAS Number (Unlabelled) | Application |

|---|---|---|---|---|---|

| This compound | C₃H₅D₃N₂O | 91.082 | Ethyl, trideuteriomethyl | 10595-95-6 | Isotopic reference material |

| N,N-bis(trideuteriomethyl)nitrous amide | C₂H₃D₆N₂O | 80.0857 | Two trideuteriomethyl groups | 62-75-9 | Stable isotope-labeled standard |

| N-(2-(Dimethylamino)ethyl)-N-methylnitrous amide | C₅H₁₂N₄O | 144.101 | Dimethylaminoethyl, methyl | 23834-30-2 | Research chemical |

| N-nitroso-fenfluramine | C₁₂H₁₅F₃N₂O | 260.26 | Ethyl, trifluoromethylphenyl | 9023-40-6 | Pharmacological studies |

| N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide | C₈H₁₁N₃O | 165.20 | Ethyl, pyridinylmethyl | 13256-23-0 | Synthetic intermediate |

Key Observations:

Isotopic Labeling: The trideuteriomethyl group in the target compound reduces metabolic degradation rates compared to non-deuterated analogs due to the kinetic isotope effect . In contrast, N,N-bis(trideuteriomethyl)nitrous amide (CAS 62-75-9) features full deuteration of both methyl groups, enhancing its utility in mass spectrometry for trace analysis .

Substituent Effects: Hydrophobic vs. Hydrophilic Groups: N-nitroso-fenfluramine (CAS 9023-40-6) contains a trifluoromethylphenyl substituent, increasing lipophilicity and bioavailability compared to the ethyl-trideuteriomethyl variant . Conversely, N-(2-(dimethylamino)ethyl)-N-methylnitrous amide (CAS 23834-30-2) has a polar dimethylaminoethyl group, enhancing solubility in aqueous media . Aromatic vs. Aliphatic Substituents: The pyridinylmethyl group in N-ethyl-N-(pyridin-4-ylmethyl)nitrous amide (CAS 13256-23-0) introduces aromaticity, altering electronic properties and reactivity in synthetic pathways .

Metabolic Stability :

- Minipig S9 fractions show higher amide hydrolysis activity compared to human systems, suggesting species-specific metabolic profiles for nitrosamines . Deuterated compounds like this compound may exhibit slower hydrolysis due to deuterium’s stronger C-D bond, though direct evidence is pending .

Vorbereitungsmethoden

Synthetic Routes for N-Ethyl-N-(Trideuteriomethyl)Nitrous Amide

Nitrosation of Deuterated Ethylmethylamine

The most widely documented method involves the nitrosation of deuterated ethylmethylamine (N-ethyl-N-(trideuteriomethyl)amine) using nitrous acid (HONO) . This reaction proceeds via electrophilic substitution, where the nitrosating agent (NO⁺) targets the tertiary amine’s lone electron pair. The deuterated precursor ensures selective incorporation of trideuteriomethyl groups, minimizing protonated byproducts.

Reaction Scheme:

Key parameters include maintaining a pH of 2.5–3.4 to optimize nitrosating agent (N₂O₃) formation while avoiding excessive acid-catalyzed decomposition . Yields typically range from 65% to 78%, contingent on precise stoichiometric control of nitrous acid .

Catalytic Deuterium Exchange in Non-Deuterated Precursors

A patent-pending method (WO2017045648A1) describes the use of rhodium catalysts and deuterated solvents to introduce deuterium into non-deuterated N-ethyl-N-methylnitrous amide . This approach leverages heavy water (D₂O) or deuterated methanol (CD₃OD) as deuterium sources, with rhodium facilitating C–H bond activation and isotopic exchange.

Critical Steps:

-

Substrate Preparation: Non-deuterated N-ethyl-N-methylnitrous amide is dissolved in deuterated methanol.

-

Catalytic Exchange: Rhodium(III) chloride (RhCl₃) is added under inert atmosphere at 60°C for 12–24 hours.

-

Workup: Filtration and solvent evaporation yield the deuterated product with >95% isotopic purity .

This method circumvents the need for pre-deuterated amines but requires specialized catalysts and stringent anhydrous conditions.

Reaction Parameter Optimization

pH and Temperature Effects

Nitrosation efficiency is highly pH-dependent. At pH <2, rapid protonation of the amine reduces nucleophilicity, while pH >4 slows N₂O₃ formation . Optimal nitrosation occurs at pH 3.0 ± 0.2, achieving a rate constant () of . Elevated temperatures (25–30°C) accelerate the reaction but risk thermal decomposition of nitrous acid.

Table 1: Impact of pH on Nitrosation Yield

| pH | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2.0 | 42 | 6 |

| 3.0 | 75 | 4 |

| 4.0 | 28 | 8 |

Solvent and Deuterium Source Selection

Deuterium incorporation efficiency varies with solvent polarity and deuteration degree. Polar aprotic solvents (e.g., deuterated dimethylformamide) enhance nitrosating agent stability but may hinder catalyst activity in rhodium-mediated methods .

Table 2: Deuterium Sources and Isotopic Purity

| Source | Purity (%) | Reaction Time (h) |

|---|---|---|

| D₂O | 98 | 24 |

| CD₃OD | 99 | 18 |

| C₂D₅OD | 97 | 20 |

Analytical Characterization

Mass Spectrometry (MS)

Deuterium labeling enables precise tracking via MS. The molecular ion peak at m/z 91.13 ([M]⁺) confirms successful synthesis, while deuterium isotopic patterns (e.g., 91 → 94 m/z shift) validate trideuteration .

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra exhibit complete suppression of methyl proton signals (δ 2.8–3.1 ppm), replaced by deuterium’s quadrupolar splitting in ²H NMR .

Eigenschaften

IUPAC Name |

N-ethyl-N-(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDCJKARQCRONF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988997 | |

| Record name | N-Ethyl-N-(~2~H_3_)methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69278-54-2 | |

| Record name | Ethanamine, N-(methyl-d3)-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-(~2~H_3_)methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69278-54-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.